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Compound of Interest

Compound Name: 2,4,6-Trifluorophenol

Cat. No.: B1297822 Get Quote

An In-depth Technical Guide to 2,4,6-
Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic

properties of 2,4,6-Trifluorophenol (CAS No. 2268-17-9). It includes detailed experimental

protocols for its synthesis, purification, and analysis, as well as insights into its reactivity and

applications, particularly its role as a substrate in enzymatic reactions.

Core Properties of 2,4,6-Trifluorophenol
2,4,6-Trifluorophenol is a halogenated aromatic compound featuring a phenol ring substituted

with three fluorine atoms. These electron-withdrawing fluorine atoms significantly influence the

molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in

various fields.[1]

Physical and Chemical Properties
The key physical and chemical identifiers and properties of 2,4,6-Trifluorophenol are

summarized in the table below.
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Property Value Reference(s)

IUPAC Name 2,4,6-trifluorophenol [2]

CAS Number 2268-17-9 [2][3]

Molecular Formula C₆H₃F₃O [2][3]

Molecular Weight 148.08 g/mol [2][3]

Appearance
White to light yellow crystalline

solid
[4]

Melting Point 49-51 °C [3][4]

Boiling Point
~128 °C at 760 mmHg

(Predicted)
[4]

pKa (Acidity Constant)

The electron-withdrawing

fluorine atoms enhance acidity

relative to phenol.

[5]

Solubility

Limited solubility in water;

soluble in organic solvents like

ethanol and ether.

[5]

Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2,4,6-
Trifluorophenol. The following tables summarize the expected spectral characteristics.

¹H NMR (Proton NMR) Spectroscopy

Proton Assignment
Typical Chemical Shift (δ)
ppm

Multiplicity

Ar-H (C3, C5) 6.7 - 7.0 Triplet of triplets (tt)

OH 5.0 - 6.0 (variable, broad) Singlet (s)

Note: The aromatic proton signal is split by coupling to both ortho and para fluorine atoms.
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¹³C NMR (Carbon NMR) Spectroscopy

Carbon Assignment
Typical Chemical Shift (δ)
ppm

Notes

C-OH (C1) 145 - 155 (ddd)

Carbon directly attached to the

hydroxyl group. Signal is split

by fluorine atoms.

C-F (C2, C6) 150 - 160 (ddd)
Carbons bearing fluorine

atoms.

C-H (C3, C5) 100 - 110 (dt)
Carbons bearing hydrogen

atoms.

C-F (C4) 150 - 160 (dtt)
Carbon bearing a fluorine

atom.

Note: Carbon signals are split due to C-F coupling, resulting in complex multiplets. Quaternary

carbons are typically weaker.

¹⁹F NMR (Fluorine NMR) Spectroscopy

Fluorine Assignment
Typical Chemical Shift (δ)
ppm (vs. CFCl₃)

Multiplicity

F (C2, C6) -110 to -130 Doublet of doublets (dd)

F (C4) -115 to -135 Triplet of triplets (tt)

Note: The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the molecular

environment.[6]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Vibration Type Intensity

3200 - 3600 O-H stretch (broad) Strong

1600 - 1650 C=C aromatic ring stretch Medium

1450 - 1550 C=C aromatic ring stretch Strong

1100 - 1300 C-F stretch Strong

1150 - 1250 C-O stretch Strong

Mass Spectrometry (MS)

m/z Ratio Assignment Notes

148 [M]⁺ (Molecular Ion)

The parent peak

corresponding to the molecular

weight of the compound.[2][7]

120 [M - CO]⁺

Loss of carbon monoxide is a

common fragmentation for

phenols.

99 [M - HF - CO]⁺
Subsequent loss of hydrogen

fluoride.

Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of

2,4,6-Trifluorophenol, intended for practical application in a laboratory setting.

Synthesis Protocol: Deoxyfluorination of Phenol
While several routes exist, such as direct fluorination or halogen exchange, a modern and

effective method involves the deoxyfluorination of a pre-functionalized phenol. This

representative protocol is based on established deoxyfluorination principles.[1][8]

Reaction Scheme: A phenol is converted to an aryl fluoride via an ipso-substitution mechanism.
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Materials and Reagents:

Phenol or a suitable phenol precursor

Deoxyfluorination reagent (e.g., PhenoFluor™, PyFluor)

Anhydrous base (e.g., potassium carbonate or cesium fluoride)

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or Acetonitrile)

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Magnetic stirrer and heating mantle

Procedure:

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir

bar, a condenser, and a nitrogen/argon inlet.

Reagent Addition: Under a positive pressure of inert gas, charge the flask with the phenol

precursor (1.0 eq), the deoxyfluorination reagent (1.2 - 1.5 eq), and the anhydrous base (2.0

- 3.0 eq).

Solvent Addition: Add the anhydrous solvent via cannula or syringe to the flask to achieve a

suitable concentration (typically 0.1-0.5 M).

Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction

time can vary from 3 to 24 hours depending on the substrate.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the

reaction by carefully adding saturated aqueous sodium bicarbonate solution.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an

organic solvent such as ethyl acetate or dichloromethane (3x).

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the solvent under reduced

pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the solid 2,4,6-Trifluorophenol from crude

reaction mixtures.

Materials and Reagents:

Crude 2,4,6-Trifluorophenol

Recrystallization solvent system (e.g., Hexane/Ethyl Acetate, Toluene, or Ethanol/Water)

Erlenmeyer flasks

Heating plate

Ice bath

Buchner funnel and filter paper

Procedure:

Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly

soluble at room temperature but highly soluble when hot. A Hexane/Ethyl Acetate mixture is

often a good starting point.

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the

"good" solvent (e.g., Ethyl Acetate) to dissolve the solid with gentle heating.

Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g.,

Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).

Crystal Growth: Add a drop or two of the "good" solvent to redissolve the precipitate and then

allow the flask to cool slowly to room temperature. For optimal crystal formation, avoid

disturbing the flask.
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Complete Crystallization: Once crystal formation appears complete at room temperature,

place the flask in an ice bath for 30-60 minutes to maximize the yield of the purified solid.

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals

with a small amount of the cold "poor" solvent to remove any remaining impurities.

Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product

should be a white to off-white crystalline solid.

Analytical Characterization Protocols
NMR Sample Preparation:

Weigh approximately 5-10 mg of the purified 2,4,6-Trifluorophenol.

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an

NMR tube.

Ensure the solid is fully dissolved. The sample is now ready for ¹H, ¹³C, and ¹⁹F NMR

analysis.

FTIR Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

Place a small amount of the solid 2,4,6-Trifluorophenol directly onto the crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Acquire the spectrum according to the instrument's standard operating procedure.

Reactivity and Applications
The unique electronic properties imparted by the fluorine atoms make 2,4,6-Trifluorophenol a
versatile building block.[1]
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Acidity and Nucleophilicity: The electron-withdrawing nature of the fluorine atoms increases

the acidity of the phenolic proton, making it more readily deprotonated than phenol itself. The

resulting phenoxide is a potent nucleophile.[5]

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic

substitution, although the strong directing effect of the hydroxyl and fluoro groups must be

considered.

Applications:

Pharmaceuticals: The incorporation of fluorine atoms into drug candidates can enhance

metabolic stability, binding affinity, and lipophilicity.[5]

Agrochemicals: Fluorinated compounds often exhibit enhanced efficacy as pesticides and

herbicides.

Electronic Materials: It serves as a key intermediate in the synthesis of materials for

Organic Light-Emitting Diodes (OLEDs), where fluorine substitution can improve thermal

stability and charge transport properties.

Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical logical workflow for the synthesis and

characterization of 2,4,6-Trifluorophenol.
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General workflow for synthesis, purification, and analysis.
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Enzymatic Dehalogenation Pathway
2,4,6-Trifluorophenol is a known substrate for the enzyme dehaloperoxidase (DHP), which

catalyzes its oxidative dehalogenation. This pathway is critical for understanding the

bioremediation of halogenated pollutants.

Dehaloperoxidase (DHP) Catalytic Cycle

2,4,6-Trifluorophenol
(Substrate)

DHP [Fe(III)]
(Resting State)

Compound I
[Fe(IV)=O Por•+]

 H₂O₂

Trifluorophenoxyl
Radical

 Hydrogen Atom
Abstraction

Compound II
[Fe(IV)=O]

 + Substrate (TFP)
- H⁺

2,6-Difluoro-1,4-benzoquinone
(Product)

 Further Oxidation
& Defluorination

 + Substrate Radical

Click to download full resolution via product page

Enzymatic dehalogenation of 2,4,6-Trifluorophenol by DHP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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